Methyl1-aminoadamantane-2-carboxylatehydrochloride Methyl1-aminoadamantane-2-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18114824
InChI: InChI=1S/C12H19NO2.ClH/c1-15-11(14)10-9-3-7-2-8(4-9)6-12(10,13)5-7;/h7-10H,2-6,13H2,1H3;1H
SMILES:
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol

Methyl1-aminoadamantane-2-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18114824

Molecular Formula: C12H20ClNO2

Molecular Weight: 245.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl1-aminoadamantane-2-carboxylatehydrochloride -

Specification

Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
IUPAC Name methyl 1-aminoadamantane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H19NO2.ClH/c1-15-11(14)10-9-3-7-2-8(4-9)6-12(10,13)5-7;/h7-10H,2-6,13H2,1H3;1H
Standard InChI Key HNDJYBXWBYBVHV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 1-aminoadamantane-2-carboxylate hydrochloride has the molecular formula C₁₂H₂₀ClNO₂ and a molecular weight of 245.74 g/mol . Its structure features an adamantane cage substituted with an amine group at position 1 and a methyl ester at position 2, with the hydrochloride salt enhancing solubility (Figure 1). The InChIKey (HNDJYBXWBYBVHV-UHFFFAOYSA-N) and SMILES (COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl) provide unambiguous identifiers for computational modeling and database searches .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2613384-46-4
IUPAC Namemethyl 1-aminoadamantane-2-carboxylate; hydrochloride
Molecular FormulaC₁₂H₂₀ClNO₂
Molecular Weight245.74 g/mol
SMILESCOC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl

Structural Analogues and Relevance

Synthesis and Production

Challenges in Scalability

The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in large-scale production, potentially due to:

  • Low yields in multi-step synthetic pathways.

  • Regulatory hurdles associated with adamantane derivatives.

  • Shift in research focus toward non-adamantane antivirals (e.g., neuraminidase inhibitors).

Physicochemical Properties

Predicted Properties

Computational models estimate:

  • Boiling Point: ~300°C (decomposition likely before boiling).

  • Density: 1.2–1.3 g/cm³ (typical for crystalline hydrochlorides).

  • Solubility: High solubility in polar solvents (water, DMSO) due to the hydrochloride salt .

Table 2: Experimental and Predicted Properties

PropertyValueMethod
Melting PointNot reported
logP (Partition Coefficient)~1.5 (estimated)ChemAxon
pKa8.2 (amine), 3.1 (carboxylate)MarvinSketch

Applications in Research

Biochemical Reagent

As a functionalized adamantane, it serves as:

  • A building block for metal-organic frameworks (MOFs) with drug-delivery potential.

  • A probe for studying adamantane-protein interactions via NMR or X-ray crystallography.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the ester and amine groups could elucidate:

  • The role of steric bulk in target engagement.

  • Salt vs. free base pharmacokinetics.

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